An In-depth Technical Guide to N-(2-chloro-6-methylphenyl)acetamide
An In-depth Technical Guide to N-(2-chloro-6-methylphenyl)acetamide
Abstract
N-(2-chloro-6-methylphenyl)acetamide (CAS No. 21352-09-0), also known as 2'-Chloro-6'-methylacetanilide, is a substituted aromatic amide of significant interest in synthetic organic chemistry. Its structure, featuring a sterically hindered aniline derivative, makes it a valuable intermediate and a target for methodological studies. This guide provides a comprehensive overview of its fundamental properties, a representative synthesis protocol, key safety considerations, and an exploration of the potential applications of this and structurally related compounds. While extensive experimental data for this specific molecule is limited in public literature, this document consolidates available information and provides expert-driven, field-proven methodologies for its synthesis and handling, aimed at researchers and professionals in drug development and chemical synthesis.
Core Molecular Identity and Physicochemical Properties
N-(2-chloro-6-methylphenyl)acetamide is characterized by an acetamide group attached to a 2-chloro-6-methylaniline backbone. The ortho-substitution on the phenyl ring with both a chloro and a methyl group creates significant steric hindrance around the amide nitrogen, which influences its chemical reactivity, crystal packing, and biological interactions.
Table 1: Chemical Identifiers and Computed Physicochemical Properties
| Property | Value | Source |
| CAS Number | 21352-09-0 | PubChem[1] |
| Molecular Formula | C₉H₁₀ClNO | PubChem[1] |
| Molecular Weight | 183.63 g/mol | PubChem[1] |
| IUPAC Name | N-(2-chloro-6-methylphenyl)acetamide | PubChem[1] |
| Synonyms | 2'-Chloro-6'-methylacetanilide, 2-Chloro-6-methylacetaniline | PubChem[1] |
| SMILES | CC1=C(C(=CC=C1)Cl)NC(=O)C | PubChem[1] |
| InChIKey | VFGNPYWQUOSOSR-UHFFFAOYSA-N | PubChem[1] |
| XLogP3 (Computed) | 1.2 | PubChem[1] |
| Topological Polar Surface Area | 29.1 Ų | PubChem[1] |
| Hydrogen Bond Donors | 1 | PubChem[1] |
| Hydrogen Bond Acceptors | 1 | PubChem[1] |
Note: Experimental data on properties such as melting point, boiling point, and solubility for this specific compound are not widely available. Researchers should perform their own characterization.
Synthesis and Characterization
The primary route for synthesizing N-(2-chloro-6-methylphenyl)acetamide is the N-acetylation of its corresponding aniline precursor, 2-chloro-6-methylaniline. This is a classic nucleophilic acyl substitution reaction.
Causality of the Synthetic Approach
The lone pair of electrons on the nitrogen atom of the 2-chloro-6-methylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent. Acetic anhydride is often preferred over acetyl chloride in a laboratory setting for this type of reaction. While acetyl chloride is more reactive, it produces corrosive HCl gas as a byproduct. Acetic anhydride is easier to handle and yields acetic acid, which can be neutralized during the workup. The addition of a weak base like sodium acetate is crucial; it acts as an acid scavenger, neutralizing the generated acid and driving the equilibrium towards the product.
Representative Experimental Protocol: N-Acetylation
This protocol is a well-established, general method for the acetylation of substituted anilines and should be adapted and optimized for the specific substrate.
Materials:
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2-chloro-6-methylaniline (1.0 eq)
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Acetic anhydride (1.1 eq)
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Glacial acetic acid (as solvent)
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Sodium acetate (optional, as base)
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Deionized water
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Ethanol (for recrystallization)
Procedure:
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Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of 2-chloro-6-methylaniline in a minimal amount of glacial acetic acid.
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Addition of Reagent: Slowly add 1.1 equivalents of acetic anhydride to the solution while stirring. An exothermic reaction may be observed.
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Reaction: Gently heat the mixture to reflux (approximately 118°C) and maintain for 30-60 minutes. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.
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Quenching and Precipitation: After cooling to room temperature, pour the reaction mixture slowly into a beaker of ice-cold water with constant stirring. This will hydrolyze any excess acetic anhydride and cause the acetamide product to precipitate out of the aqueous solution.
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Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water to remove acetic acid and other water-soluble impurities.
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Purification: The crude N-(2-chloro-6-methylphenyl)acetamide can be purified by recrystallization. A common solvent system is an ethanol/water mixture. Dissolve the crude solid in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
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Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
Characterization
The final product should be characterized to confirm its identity and purity.
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Melting Point: Determine the melting point and compare it to any available literature values (though none were found in the searches). A sharp melting range indicates high purity.
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Spectroscopy:
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FT-IR: Expect characteristic peaks for N-H stretching (around 3300 cm⁻¹), C=O stretching of the amide (around 1660 cm⁻¹), and C-Cl stretching (around 750-800 cm⁻¹).
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¹H NMR: Expect signals for the two methyl groups, the aromatic protons, and the N-H proton. The chemical shifts will be influenced by the substitution pattern.
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¹³C NMR: Expect distinct signals for the aromatic carbons, the methyl carbons, and the carbonyl carbon.
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Mass Spectrometry: The molecular ion peak should correspond to the calculated molecular weight (183.63 g/mol ), with a characteristic M+2 isotopic pattern due to the presence of chlorine.
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Synthesis Workflow Diagram
The logical flow of the synthesis and purification process is depicted below.
Caption: Workflow for the synthesis and purification of N-(2-chloro-6-methylphenyl)acetamide.
Applications and Biological Significance
While direct biological activity or large-scale applications for N-(2-chloro-6-methylphenyl)acetamide are not extensively documented, the broader class of chloroacetanilide and acetamide compounds are of immense importance in agrochemicals and pharmaceuticals.
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Herbicide Intermediates: Many structurally related N-aryl chloroacetamides are crucial intermediates in the synthesis of herbicides. For example, 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide is a key precursor for widely used herbicides like Metolachlor and Acetochlor.[2] These herbicides typically function by inhibiting cell division in weeds.[3][4][5]
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Fungicidal Potential: There is evidence that related structures possess fungicidal properties. 2-Chloro-N-(2-chloro-6-methylphenyl)acetamide, a di-chloro analog, is described as a fungicide used for crop protection and against fungal infections, acting by inhibiting protein synthesis.[6] This suggests that N-(2-chloro-6-methylphenyl)acetamide could be a scaffold for developing new antifungal agents.
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Pharmaceutical Research: Substituted acetamides are common motifs in drug molecules. Although no specific therapeutic role has been assigned to the title compound, other N-substituted phenylacetamides have shown a range of biological activities, including anticonvulsant properties.[7] Its primary role is likely as a building block in the synthesis of more complex molecules for drug discovery pipelines.
Safety and Handling
A self-validating safety protocol requires treating any compound with limited toxicological data with a high degree of caution.
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GHS Hazard Classification: According to the European Chemicals Agency (ECHA) inventory, N-(2-chloro-6-methylphenyl)acetamide is classified as Acute Toxicity 4, Oral (H302): Harmful if swallowed .[1]
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Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.
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Handling Precautions: Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water. If swallowed, seek immediate medical attention.
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Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
References
- Breaux, E. J. (1986). Mode of action of acetochlor. Weed Science, 34(Supplement 1), 39-43.
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NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 28). The Versatility of 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide in Agricultural Chemical Production. Retrieved February 2, 2026, from [Link]
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Journal of Young Pharmacists. (2024, June 3). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Retrieved February 2, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide. PubChem Compound Database. Retrieved February 2, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). N-(2-chloro-6-methylphenyl)acetamide. PubChem Compound Database. Retrieved February 2, 2026, from [Link]
-
Taylor & Francis Online. (n.d.). Assessing herbicide efficacy and selectivity for weed management and enhancing the production of non-GMO soybean cultivation. Retrieved February 2, 2026, from [Link]
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Preprints.org. (2024, April 8). Assessing Herbicide Efficacy and Susceptibility for Weed Management and Enhancing Production of Non-GMO Soybean Cultivation. Retrieved February 2, 2026, from [Link]
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ResearchGate. (2025, September 12). Assessing herbicide efficacy and selectivity for weed management and enhancing the production of non-GMO soybean cultivation. Retrieved February 2, 2026, from [Link]
Sources
- 1. N-(2-chloro-6-methylphenyl)acetamide | C9H10ClNO | CID 4226596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. tandfonline.com [tandfonline.com]
- 4. preprints.org [preprints.org]
- 5. researchgate.net [researchgate.net]
- 6. biosynth.com [biosynth.com]
- 7. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]




